molecular formula C18H14ClN3O5 B2861662 ethyl 3-(5-chloro-2-nitrobenzamido)-1H-indole-2-carboxylate CAS No. 850929-06-5

ethyl 3-(5-chloro-2-nitrobenzamido)-1H-indole-2-carboxylate

Cat. No. B2861662
CAS RN: 850929-06-5
M. Wt: 387.78
InChI Key: VTXSHRIAFPFCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 3-(5-chloro-2-nitrobenzamido)-1H-indole-2-carboxylate” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a nitrobenzamido group, which is a derivative of nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzene ring with nitro and chloro substituents, and a carboxylate group . The exact structure would depend on the positions of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating indole ring . The carboxylate group could potentially undergo reactions with acids or bases.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the electronic properties of the functional groups would all influence properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Antibacterial Activity

One notable application of ethyl 3-(5-chloro-2-nitrobenzamido)-1H-indole-2-carboxylate derivatives is their synthesis for antibacterial screening. A study demonstrated the synthesis of related compounds, such as ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate, and their significant antibacterial activity. This suggests a potential application in developing antibacterial agents (Mir & Mulwad, 2009).

Chemical Synthesis and Transformations

The chemical synthesis and transformations of related indole derivatives have been extensively studied, indicating the compound's utility in synthetic organic chemistry. For example, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared, showcasing methodologies for generating complex molecules that could have implications in pharmaceuticals and materials science (Cucek & Verček, 2008).

Radical Addition and Cyclization Reactions

Another study highlighted the use of this compound in radical addition and cyclization reactions, leading to 3-ethyl-3-substituted indolin-2-one. This process demonstrates the compound's role in facilitating complex chemical transformations, contributing to the development of novel organic synthesis techniques (Dai et al., 2014).

Anticancer Agent Synthesis

The synthesis of potential anticancer agents using related compounds as intermediates further exemplifies the scientific research applications of this compound. This involves creating structures with potential therapeutic effects against cancer, emphasizing the compound's importance in medicinal chemistry (Temple et al., 1983).

Palladium-Catalyzed Reactions

Research into palladium-catalyzed reactions involving indole derivatives, including this compound, shows the compound's applicability in advanced organic synthesis methods. These reactions are crucial for constructing complex molecules, highlighting the compound's versatility in synthetic strategies (Cacchi & Fabrizi, 2005).

Future Directions

The study of novel indole-containing compounds is a vibrant area of research in medicinal chemistry, and this compound could potentially have interesting biological activities. Future research could involve synthesizing the compound, studying its reactivity, and testing its biological activity .

properties

IUPAC Name

ethyl 3-[(5-chloro-2-nitrobenzoyl)amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5/c1-2-27-18(24)16-15(11-5-3-4-6-13(11)20-16)21-17(23)12-9-10(19)7-8-14(12)22(25)26/h3-9,20H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXSHRIAFPFCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.